molecular formula C22H32N4O6 B054859 Z-Pro-D-Leu-D-Ala-NHOH CAS No. 123984-15-6

Z-Pro-D-Leu-D-Ala-NHOH

Cat. No. B054859
M. Wt: 448.5 g/mol
InChI Key: FAGYGQYGBIUTAJ-NXHRZFHOSA-N
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Description

Synthesis Analysis

The synthesis of peptides containing proline, such as "Z-Pro-D-Leu-D-Ala-NHOH," often involves strategies to control the stereochemistry and conformation of the peptide backbone. A study by Sasaki et al. (2006) describes a regio- and stereoselective synthesis method for creating cis-alanylproline (Ala-Pro) type (Z)-alkene dipeptide mimetics, which are relevant to the synthesis of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" (Sasaki, Y., Niida, A., Tsuji, T., Shigenaga, A., Fujii, N., & Otaka, A., 2006).

Molecular Structure Analysis

The molecular structure of peptides containing sequences like "Z-Pro-D-Leu-D-Ala-NHOH" is crucial for their biological and chemical functionality. Research by Inai et al. (1997) on the conformational energy calculation and synthesis of sequential polypeptides provides insights into how the incorporation of specific amino acids like Pro and Leu affects the overall helical structure of polypeptides (Inai, Y., Sakakura, Y., & Hirabayashi, T., 1997).

Chemical Reactions and Properties

The reactivity and chemical properties of "Z-Pro-D-Leu-D-Ala-NHOH" can be influenced by its amino acid composition and structure. The work by Gholami and Fridgen (2014) on the chemistry of zinc complexes with proline highlights how the secondary amine in proline can lead to unique reaction pathways, such as dehydrogenation, which could be relevant for understanding the chemical behavior of "Z-Pro-D-Leu-D-Ala-NHOH" in various conditions (Gholami, A., & Fridgen, T. D., 2014).

Physical Properties Analysis

The physical properties of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" are closely tied to their molecular structure. Chakraborty et al. (2012) investigated the gas phase IR spectra of tri-peptides, revealing how the C-terminal amide capping affects their secondary structure, which is critical for understanding the physical properties of "Z-Pro-D-Leu-D-Ala-NHOH" (Chakraborty, S., Yamada, K., Ishiuchi, S., & Fujii, M., 2012).

Scientific Research Applications

  • Inhibition of Collagenase : Z-Pro-D-Leu-D-Ala-NHOH has shown potent inhibitory activity against tadpole and human skin collagenases, making it relevant for studies involving vertebrate collagenase inhibition. It exhibits specificity and potency in this role, with an IC50 in the order of 10^(-6) M (Odake et al., 1990).

  • Peptide Synthesis : This compound has applications in the enzymatic synthesis of peptides. Research in this area explores the synthesis of peptides in organic solvents using different catalysts, contributing to the broader field of peptide chemistry (Getun et al., 1997).

  • Conformational Studies : It's used in studying the conformation of peptides. Techniques like Nuclear Overhauser effects (NOE) and circular dichroism (CD) have been employed to understand the conformational aspects of peptides containing sequences like Pro-X (Balaram et al., 1972).

  • Enzyme Characterization : Z-Pro-D-Leu-D-Ala-NHOH has implications in characterizing enzymes such as matrix metalloproteinase 9 (MMP-9). This includes understanding the enzymatic properties, activation, and inhibition mechanisms (Okada et al., 1992).

  • Structural Analysis of Peptides : The compound is also relevant in the structural analysis of peptides containing dehydrophenylalanine, where it helps in understanding the solution conformations of such peptides (Uma et al., 2009).

  • Development of Novel Peptide Structures : It is used in theoretical conformational analysis of polypeptides, aiding in the design of new helical backbone structures in peptide synthesis (Inai et al., 1997).

properties

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-D-Leu-D-Ala-NHOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
小竹慎二郎, 岡山徹, 尾畑雅美, 森川忠則… - Chemical and …, 1990 - jlc.jst.go.jp
… Both Z-Pro-Leu-Ala-NHOH and Z-Pro-D-Leu-D-Ala-NHOH showed highly specific and potent inhibitory activity against tadpole and human skin collagenases with an IC, of 107 M order. …
Number of citations: 3 jlc.jst.go.jp
S ODAKE, T OKAYAMA, M OBATA… - Chemical and …, 1990 - jstage.jst.go.jp
… Both Z-Pro-Leu-Ala-NHOH and Z-Pro-D-Leu-D-Ala-NHOH showed highly specific and potent inhibitory activity against tadpole and human skin collagenases with an IC, of 107 M order. …
Number of citations: 22 www.jstage.jst.go.jp
NC Rath, WE Huff, GR Huff, JM Balog, H Xie - … Biochemistry and Physiology …, 2001 - Elsevier
… Phenanthroline, EDTA, GM 6001, and Z-Pro–d-Leu–d-Ala–NHOH caused significant inhibition of collagenase activities, which was not seen with PMSF, E-64, or leupeptin (Table 1). …
Number of citations: 11 www.sciencedirect.com
FL Ribeiro-Gomes, MCA Moniz-de-Souza… - The Journal of …, 2007 - journals.aai.org
… (SLPI, 10–200 ng/ml; R&D Systems), NE inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone (MeOSuc-AAPV-cmk), and collagenase inhibitor Z-Pro-D-Leu-D-Ala-NHOH (…
Number of citations: 182 journals.aai.org
FL Ribeiro-Gomes, AC Otero, NA Gomes… - The Journal of …, 2004 - journals.aai.org
… MeOSuc-AAPV-CMK (NE inhibitor) and Z-Pro-D-Leu-D-Ala-NHOH (collagenase inhibitor used as control) were dissolved in DMSO. The doses for the inhibitors were 100 μg/g body …
Number of citations: 287 journals.aai.org
T Luna-Gomes, AA Filardy, JDB Rocha… - PLoS …, 2014 - journals.plos.org
Neutrophils are involved in the initial steps of most responses to pathogens and are essential components of the innate immune response. Due to the ability to produce and release …
Number of citations: 44 journals.plos.org
AA Filardy, DR Pires, MP Nunes, CM Takiya… - The Journal of …, 2010 - journals.aai.org
… ; purified human neutrophil elastase (NE), NE inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone (MeOSuc-AAPV-cmk), and collagenase inhibitor Z-Pro-D-Leu-D-Ala-NHOH …
Number of citations: 253 journals.aai.org
MF Lopes, GA DosReis, AC Arnholdt, VL Calich… - J Immunol, 2004 - academia.edu
… MeOSuc-AAPVCMK (NE inhibitor) and Z-Pro-D-Leu-D-Ala-NHOH (collagenase inhibitor used as control) were dissolved in DMSO. The doses for the inhibitors were 100 μg/g body …
Number of citations: 0 www.academia.edu
K Miloudi, F Binet, A Wilson, A Cerani… - The Journal of …, 2016 - Am Soc Clin Investig
… At 6 and 7 weeks after induction of diabetes, we performed intravitreal injections of a soluble synthetic pan-inhibitor of collagenases (Z-Pro-D-Leu-D-Ala-NHOH; final vitreous …
Number of citations: 47 www.jci.org
MFL Dias, MP Nunes, G Moniz-de-Souza… - J Immunol, 2007 - academia.edu
… (SLPI, 10–200 ng/ml; R&D Systems), NE inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone (MeOSuc-AAPVcmk), and collagenase inhibitor Z-Pro-D-Leu-D-Ala-NHOH (both …
Number of citations: 2 www.academia.edu

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